N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

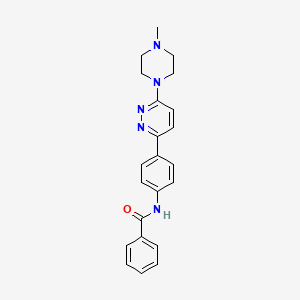

N-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a small-molecule kinase inhibitor structurally characterized by a pyridazine core, a benzamide moiety, and a 4-methylpiperazine substituent. This compound shares a scaffold with clinically approved tyrosine kinase inhibitors (TKIs) such as imatinib, nilotinib, and ponatinib, which target Bcr-Abl in chronic myeloid leukemia (CML) . The pyridazine ring distinguishes it from first-generation TKIs that typically employ pyrimidine or imidazole cores . Its design likely aims to optimize binding affinity, selectivity, and resistance profiles against kinase mutations like T315I, a common challenge in CML therapy .

Properties

IUPAC Name |

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O/c1-26-13-15-27(16-14-26)21-12-11-20(24-25-21)17-7-9-19(10-8-17)23-22(28)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUWASPVFXTIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the reaction of 4-methylpiperazine with appropriate halides to form intermediates, which are then further reacted with phenyl groups to introduce the benzamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Pyridazine vs.

- Piperazine Modifications : The 4-methylpiperazine group is conserved across analogues (e.g., imatinib, ponatinib), suggesting its role in solubility and hinge-region binding . However, substitutions like the trimethoxybenzyl group in Compound 10 () demonstrate how piperazine modifications alter physicochemical properties .

- Resistance Profiling : Ponatinib and CT-721 incorporate ethynyl or chloroimidazo groups to circumvent steric hindrance from the T315I mutation, a feature the target compound may share .

Clinical and Preclinical Implications

- Overcoming Resistance : Ponatinib’s ethynyl linker and the target compound’s pyridazine core suggest shared strategies to address kinase mutations . However, CT-721’s chloro-substitution may further enhance metabolic stability .

- Toxicity Considerations : Piperazine derivatives like nilotinib and dasatinib are associated with cardiotoxicity; structural variations in the target compound could mitigate such risks .

Biological Activity

3-Bromo-2,6-difluoro-5-nitrobenzaldehyde is an organic compound notable for its unique chemical structure, which includes a bromine atom, two fluorine atoms, and a nitro group attached to a benzene ring with an aldehyde functional group. This compound has garnered attention in various scientific fields, particularly in biology and medicinal chemistry, due to its potential biological activities.

3-Bromo-2,6-difluoro-5-nitrobenzaldehyde can be synthesized through several methods including halogenation and nitration of benzaldehyde derivatives. The typical synthetic route involves:

- Halogenation : Utilizing bromine and fluorine sources.

- Nitration : Treating the halogenated product with nitric acid and sulfuric acid.

These reactions require careful control of conditions to optimize yield and minimize by-products.

Biological Applications

The biological activity of 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde has been explored in various contexts:

Enzyme Inhibition

Research indicates that this compound is utilized in studies involving enzyme inhibitors. It may interact with specific enzymes by binding to their active sites, thus inhibiting their function. For instance, it has been shown to inhibit certain dehydrogenases, which could have implications in metabolic regulation.

Anticancer Activity

Preliminary studies suggest that 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde exhibits anticancer properties. It appears to interfere with cellular pathways associated with tumor growth and proliferation. The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Pharmacological Potential

In addition to its role as an enzyme inhibitor, this compound is being investigated for its potential pharmacological properties, including anti-inflammatory effects. Its unique structure allows it to interact with biological receptors effectively, making it a candidate for further drug development .

Research Findings and Case Studies

Several studies have highlighted the biological activities of 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde:

- In vitro Studies : A study assessed the compound's effects on cancer cell lines, demonstrating significant cytotoxicity at specific concentrations. The results indicated a dose-dependent response where higher concentrations led to increased cell death .

- Mechanistic Insights : Investigations into the compound's mechanism of action revealed that it may disrupt key cellular processes such as DNA replication and repair. This disruption could be linked to its potential as an anticancer agent.

- Comparative Analysis : Comparative studies with similar compounds (e.g., 3-Bromo-5-nitrobenzaldehyde) showed that the presence of both fluorine and bromine atoms enhances reactivity and biological activity, suggesting a structure-activity relationship that warrants further exploration .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.